Palmitoil Etanolamida-d4

Descripción general

Descripción

Synthesis Analysis

The fatty acid amide compound N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide; PEA) was identified using antioxidant activity-guided fractionation assisted with tandem liquid chromatography coupled with quadrupole time of flight mass spectrometry, Fourier transform-infrared spectroscopy, time-of-flight mass spectrometry, and nuclear magnetic resonance .Molecular Structure Analysis

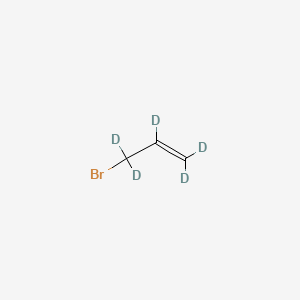

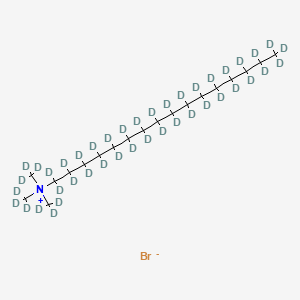

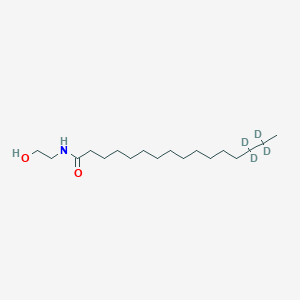

The molecular formula of 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is C18H33D4NO2 . The molecular weight is 303.52 . The InChI Key is HXYVTAGFYLMHSO-YQUBHJMPSA-N.Physical And Chemical Properties Analysis

The physical and chemical properties of 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide include a density of 0.9±0.1 g/cm3 and a boiling point of 461.5±28.0 °C at 760 mmHg . The flash point is 232.9±24.0 °C . The vapour pressure is 0.0±2.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Investigación Analgésica

Las investigaciones han indicado que la palmitoiletanolamida no deuterada (PEA) exhibe propiedades analgésicas. La forma deuterada, Palmitoil Etanolamida-d4, podría usarse en estudios similares para investigar su eficacia y estabilidad como agente analgésico .

Estudios Antiinflamatorios

PEA ha demostrado efectos antiinflamatorios significativos en varios modelos. La this compound puede aplicarse en investigaciones para explorar su potencial para reducir la inflamación, posiblemente con una estabilidad mejorada debido a la deuteración .

Inhibición de la Liberación de Histamina Inducida por Alérgenos

Los estudios han demostrado que PEA puede inhibir la liberación de histamina inducida por alérgenos. La this compound podría usarse para investigar más a fondo este mecanismo, lo que podría llevar a nuevos tratamientos para las reacciones alérgicas .

Modulación de la Expresión de FAAH

El pseudogén FAAH-OUT, asociado con PEA, modula la expresión de FAAH, que está involucrada en la regulación del dolor y la ansiedad. La investigación sobre this compound podría proporcionar información sobre el desarrollo de nuevos fármacos analgésicos o ansiolíticos .

Estudios de Metabolismo Lipídico

Como parte del grupo de lípidos bioactivos conocidos como ALIAmidas, PEA juega un papel central en el metabolismo lipídico. La this compound podría usarse en estudios para comprender los procesos metabólicos lipídicos con mayor precisión debido a su etiquetado isotópico .

Manejo del Dolor Crónico

PEA se ha estudiado por su eficacia como agente analgésico en el tratamiento del dolor crónico. La versión deuterada podría ofrecer un perfil farmacocinético diferente, lo que la hace valiosa para la investigación en estrategias de manejo del dolor crónico .

Mecanismo De Acción

Target of Action

Palmitoyl Ethanolamide-d4 (PEA-d4), also known as 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide, is an endogenous fatty acid amide . The primary targets of PEA-d4 are the peroxisome proliferator-activated receptor alpha (PPAR-α) , and cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA-d4 selectively activates PPAR-α . This interaction inhibits antigen-induced serotonin release from RBL-2H3 cells . The presence of PEA-d4 enhances anandamide activity by an "entourage effect" .

Biochemical Pathways

PEA-d4 plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism . It is involved in the down-regulation of activation of mast cells , which are key players in inflammation and allergic reactions.

Result of Action

PEA-d4 has been shown to have anti-inflammatory , anti-nociceptive , neuroprotective , and anticonvulsant properties . It prevents decreases in paw withdrawal latency in a radiant heat hypersensitivity test . It also inhibits tonic convulsions induced by pentylenetetrazole (PTZ) in rats when administered at a dose of 40 mg/kg .

Direcciones Futuras

14,14,15,15-Tetradeuterio-N-(2-hydroxyethyl)hexadecanamide has been employed in various biophysical studies, including investigating the structure and dynamics of lipid membranes and studying the interaction of proteins with membranes. Understanding how proteins interact with membranes is crucial for elucidating various cellular processes. This compound holds great potential for future therapeutics .

Análisis Bioquímico

Biochemical Properties

Palmitoyl Ethanolamide-d4 shares the biochemical properties of its non-deuterated counterpart, PEA. PEA is proposed to target the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors CB1 and CB2 .

Cellular Effects

In terms of cellular effects, Palmitoyl Ethanolamide-d4, like PEA, has been shown to have anti-inflammatory and anti-hyperalgesic effects . It can inhibit the release of histamine, prostaglandin D2, and TNF-alpha induced by allergens . It also down-regulates the activation of mast cells .

Molecular Mechanism

The molecular mechanism of action of Palmitoyl Ethanolamide-d4 involves its binding to PPAR-α, GPR55, and GPR119 . It inhibits adenylate cyclase and negatively regulates the cAMP/PKA pathway through the αi/o subunit . It also produces several indirect receptor-mediated actions through the so-called entourage effect .

Temporal Effects in Laboratory Settings

In laboratory settings, Palmitoyl Ethanolamide-d4 has been shown to have long-term effects. For instance, it has been demonstrated that when PEA was formulated as an emulsion in corn oil and administered subcutaneously to young DBA/2 mice, the compound was more extensively distributed in several organs, including the brain .

Dosage Effects in Animal Models

In animal models, the effects of Palmitoyl Ethanolamide-d4 vary with different dosages. For example, it has been shown that PEA at a dose of 10 mg/kg body weight significantly reduced intestinal damage and inflammation in a reperfusion injury murine model .

Metabolic Pathways

Palmitoyl Ethanolamide-d4 is involved in the endocannabinoid system’s metabolic pathways . It selectively activates PPARα over PPARβ/δ and PPARγ in HeLa cells expressing the human receptors .

Transport and Distribution

It is known that PEA, the non-deuterated counterpart, is synthesized “on demand” in response to tissue injury/stress as part of a mechanism to restore/maintain homeostasis .

Subcellular Localization

Given its lipid nature and its role in lipid metabolism , it is likely to be found in areas of the cell where lipid metabolism occurs, such as the endoplasmic reticulum and mitochondria.

Propiedades

IUPAC Name |

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])CCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693946 | |

| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159908-45-8 | |

| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)